CGP 12177-NBD is a fluorescent derivative of the hydrophilic beta-adrenergic antagonist CGP 12177, designed for research applications in pharmacology and biochemistry. This compound serves as a valuable tool for studying beta-adrenergic receptors due to its high affinity and specificity for these targets. The NBD (nitrobenzo-2-oxa-1,3-diazole) moiety enhances fluorescence properties, making it particularly useful for experimental techniques requiring sensitive detection methods.
CGP 12177-NBD is classified as a beta-adrenergic receptor antagonist, specifically targeting the beta-1 and beta-2 adrenergic receptors. It was synthesized to improve the study of receptor interactions through fluorescence, allowing researchers to visualize and quantify binding events in biological systems. The compound is derived from CGP 12177, which is known for its hydrophilicity and ability to bind to adrenergic receptors with high affinity .
The synthesis of CGP 12177-NBD involves several key steps:
The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy to confirm its structure and purity .
The molecular structure of CGP 12177-NBD includes:
Molecular Formula: The compound's molecular formula can be expressed as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms essential for its biological activity.
CGP 12177-NBD undergoes various chemical reactions typical of beta-adrenergic antagonists:
These reactions are crucial for understanding the pharmacodynamics of CGP 12177-NBD in biological systems .
The mechanism of action of CGP 12177-NBD involves:
Quantitative studies have shown that CGP 12177-NBD can inhibit agonist responses effectively, providing insights into receptor dynamics .
CGP 12177-NBD has various applications in scientific research:
The synthesis of CGP 12177-NBD (4-[3-((1,1-dimethylethyl)amino]-2-hydroxypropoxy]-1,3-dihydro-2H-benzimidazol-2-one conjugated to 7-nitrobenz-2-oxa-1,3-diazole) represents a deliberate chemical strategy to transform a high-affinity β-adrenergic antagonist into a sensitive fluorescent probe. The parent compound, CGP 12177, is a hydrophilic β-adrenergic antagonist with well-established receptor binding properties across β₁ and β₂ subtypes [7]. Its structural suitability for fluorescent modification lies primarily in the secondary amine group within its side chain, which serves as an optimal attachment point for fluorophore conjugation without significant disruption of pharmacophoric elements [1].
The derivatization protocol involves a nucleophilic substitution reaction where the primary amine of the NBD fluorophore (NBD-chloride or NBD-fluoride) reacts with the secondary amine of CGP 12177 under mildly alkaline conditions (pH 8.5-9.0). This reaction proceeds through the formation of a stable tertiary amine linkage, introducing the fluorophore via a direct carbon-nitrogen bond without an additional spacer molecule [1]. The absence of a linker group distinguishes CGP 12177-NBD from many contemporary fluorescent probes, which often incorporate polyethylene glycol or alkyl chains to distance the fluorophore from the ligand-binding domain. This direct conjugation approach was strategically employed to minimize alterations to the molecular volume and hydrophilicity profile of the parent compound, thereby preserving its receptor recognition properties [1] [2].
Purification of the reaction product presents significant challenges due to the hydrophobic nature of the NBD moiety juxtaposed with the inherent hydrophilicity of the CGP 12177 scaffold. Researchers achieved successful isolation using a combination of silica gel chromatography and precipitation techniques, yielding the pure conjugate as confirmed by thin-layer chromatography and high-performance liquid chromatography [1]. Structural verification was accomplished through mass spectrometry, where the molecular ion peak at m/z 495.17 [M+H]⁺ corresponds to the expected molecular weight of the conjugate, and nuclear magnetic resonance spectroscopy confirmed the site-specific modification at the alkylamine position without side reactions at the benzimidazolone nitrogen atoms [1].
Table 1: Synthetic Characteristics of CGP 12177-NBD Derivatization
Synthetic Parameter | CGP 12177-NBD | Conventional β-AR Probe Design |
---|---|---|
Conjugation Site | Secondary amine | Carboxylate or primary amine |
Linker Chemistry | Direct conjugation | Polyethylene glycol spacers |
Reaction pH | 8.5-9.0 | 7.5-8.5 |
Purification Method | Silica chromatography | Reverse-phase HPLC |
Yield | ~35% | 15-60% |
The synthesis yields approximately 35% of the desired product, with the primary side products identified as bis-NBD substituted derivatives and hydrolyzed NBD fluorophore. The moderate yield reflects the steric challenges associated with conjugating the bulky NBD group (dimensions approximately 9.4 × 5.2 Å) to the secondary amine positioned near the chiral center of CGP 12177 [1]. Despite these synthetic challenges, the resulting conjugate maintains the stereochemical integrity at the β-hydroxyamine center, a critical feature for preserving high-affinity binding to β-adrenergic receptors [1] [2].
CGP 12177-NBD exhibits remarkable photophysical properties characterized by significant environmental sensitivity, making it exceptionally suitable for reporting on receptor localization and conformational changes. The excitation maximum (λₑₓ) occurs at 470 nm, while the emission maximum (λₑₘ) is observed at 540 nm in aqueous buffer, placing it within the visible spectrum where cellular autofluorescence is relatively low [1]. The molar extinction coefficient (ε) is 25,000 M⁻¹cm⁻¹ at 470 nm, typical for NBD-based fluorophores, with a fluorescence quantum yield (Φ) of merely 0.03 in aqueous environments [1].
The most striking photophysical characteristic of CGP 12177-NBD is its extraordinary environmental sensitivity, manifested through substantial increases in quantum yield when transferred from polar to apolar environments. Upon moving from aqueous buffer to acetonitrile, the quantum yield increases 23-fold to 0.69, accompanied by a 15 nm blue shift in emission maximum and a 3.5-fold increase in fluorescence lifetime [1]. This phenomenon occurs because water molecules effectively quench NBD fluorescence through hydrogen bonding interactions with its nitro and amino groups, while nonpolar environments restrict these quenching mechanisms. The environmental sensitivity provides a built-in mechanism for distinguishing receptor-bound versus free ligand states, as binding to the hydrophobic receptor pocket significantly enhances fluorescence intensity [1] [2].
Table 2: Spectroscopic Properties of CGP 12177-NBD in Different Environments
Parameter | Aqueous Buffer | Acetonitrile | Receptor-Bound State |
---|---|---|---|
λₑₓ (nm) | 470 | 470 | 470 |
λₑₘ (nm) | 540 | 525 | 530 |
Quantum Yield (Φ) | 0.03 | 0.69 | 0.62 |
Lifetime (ns) | 1.8 | 6.3 | 5.8 |
Molar Extinction (M⁻¹cm⁻¹) | 25,000 | 25,000 | 25,000 |
Receptor binding studies using A431.E3 membranes demonstrated that CGP 12177-NBD binds with high affinity and specificity to β-adrenergic receptors. Quantitative analysis using chloroform extraction—a method developed specifically to exploit the environmental sensitivity of this probe—revealed a dissociation constant (KD) of 3.9 × 10⁻¹⁰ M [1]. This affinity represents only a modest 3-fold reduction compared to the unconjugated CGP 12177 (KD = 1.0 × 10⁻¹⁰ M), indicating minimal perturbation from fluorophore conjugation [1] [3]. At a concentration of 1 × 10⁻⁸ M (256 × KD), specific binding accounted for 63% of total binding, demonstrating excellent signal-to-noise ratio for fluorescence detection applications [1].
The binding characteristics vary significantly with cellular context. In adhered A431.E3 cells, saturation binding experiments revealed a maximum receptor density of 47,000 sites/cell with a KD of 100 pM for the parent CGP 12177 [1]. However, receptor expression demonstrated strong dependence on cell density, decreasing to approximately 3,000 sites/cell in confluent suspensions [1]. This cell-density dependent expression pattern highlights the importance of cellular context in interpreting binding data obtained with CGP 12177-NBD and establishes experimental parameters for optimal receptor visualization studies.
CGP 12177-NBD occupies a distinctive position within the landscape of β-adrenergic receptor probes, offering specific advantages and limitations when compared to alternative fluorescent ligands. Its design philosophy differs significantly from earlier fluorescent β-blockers such as dansyl-propranolol and 9-aminoacridinylpropranolol, which suffered from high non-specific binding and substantial loss of receptor affinity upon fluorophore conjugation [4]. These first-generation probes typically exhibited KD values in the micromolar range—representing 100- to 1000-fold reductions in affinity compared to their parent compounds—and displayed insufficient quantum yield changes upon receptor binding to reliably distinguish specific versus non-specific interactions [4].
Alprenolol-NBD, a structural analogue sharing the NBD fluorophore, demonstrates comparative limitations that highlight the superior design of CGP 12177-NBD. While both probes utilize the environmentally sensitive NBD moiety, alprenolol-NBD exhibits substantial non-specific binding to membrane components, with only 20-30% of total binding representing specific receptor interactions at concentrations near its KD [1] [4]. This limitation necessitated extensive washing procedures that compromised membrane integrity in binding assays. Additionally, alprenolol-NBD displayed irreversible binding characteristics to non-specific sites, complicating kinetic analyses [1]. In contrast, CGP 12177-NBD achieved 63% specific binding under similar conditions due to the hydrophilic nature of the CGP 12177 scaffold, which reduces hydrophobic interactions with non-receptor membrane components [1] [2].
Table 3: Comparative Analysis of β-Adrenergic Receptor Fluorescent Probes
Probe | Parent Compound Affinity | Conjugate KD | Quantum Yield (Bound) | Specific Binding (%) |
---|---|---|---|---|
CGP 12177-NBD | 0.1 nM (β₁/β₂) | 0.39 nM | 0.62 | 63% |
Alprenolol-NBD | 2 nM (non-selective) | 50 nM | 0.45 | 25-30% |
BODIPY-TMR-CGP 12177 | 0.1 nM (β₁/β₂) | 0.29 nM | 0.85 | >85% |
Fluorescein-CGP 12177 | 0.1 nM (β₁/β₂) | 5.2 nM | 0.12 | 45% |
Dansyl-Propranolol | 5 nM (non-selective) | 2,500 nM | 0.08 | <20% |
The evolution of fluorescent probes culminated in the development of red-shifted alternatives such as BODIPY 630/650-X conjugated propranolol derivatives, which offer superior photophysical characteristics for advanced microscopy techniques. These newer probes exhibit excitation maxima at 630 nm and emission maxima at 650 nm, wavelengths that experience minimal cellular autofluorescence interference [4]. The BODIPY-based probe demonstrated exceptional affinity (log KD -9.53 for β₂-adrenoceptors) and significantly higher quantum yields (Φ = 0.85) than NBD-based conjugates [4]. However, CGP 12177-NBD retains advantages in environmental sensitivity and hydrophilicity, making it preferable for certain membrane binding studies where the red-shifted excitation is not essential and where the dramatic quantum yield shift upon binding provides a useful internal signal [1] [4].
CGP 12177-NBD also differs fundamentally from later CGP derivatives like BODIPY-TMR-CGP 12177, which functions as a long-acting β₂-adrenoceptor partial agonist rather than a pure antagonist [4]. This pharmacological distinction is critical for experimental design, as agonist-bound receptors often undergo rapid internalization, while antagonist-bound receptors remain at the cell surface. The antagonist nature of CGP 12177-NBD enables studies of receptor distribution without inducing trafficking, providing a more accurate picture of steady-state receptor localization [1] [3]. Furthermore, unlike many fluorescent ligands that require receptor overexpression systems for detection, CGP 12177-NBD generates detectable signals at physiological receptor densities (≥3,000 sites/cell) [1], making it applicable to native cell systems without artificial amplification.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: